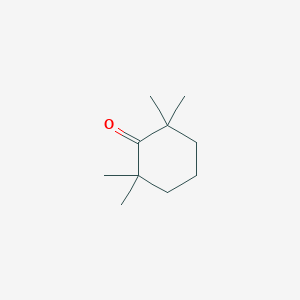

2,2,6,6-Tetramethylcyclohexanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,6,6-tetramethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8(9)11/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWBUOOIBTVSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152477 | |

| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-93-3 | |

| Record name | 2,2,6,6-Tetramethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-Tetramethyl-cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2,2,6,6-Tetramethylcyclohexanone

An In-depth Technical Guide on the Physicochemical Properties of 2,2,6,6-Tetramethylcyclohexanone

Introduction

This compound, with the CAS number 1195-93-3, is a cyclic ketone characterized by a cyclohexane (B81311) ring substituted with four methyl groups at the C2 and C6 positions and a carbonyl group at C1.[1][2][3] This unique sterically hindered structure influences its chemical reactivity and physical properties, making it a subject of interest in organic synthesis and material science. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows for analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in reactions, and for analytical identification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][3][4][5] |

| Molecular Weight | 154.25 g/mol | [1][3][4][5] |

| CAS Number | 1195-93-3 | [1][2][3][4][5] |

| Melting Point | 27.18°C (estimate) | [1][5] |

| Boiling Point | 63-64 °C at 15 mmHg | [1][6] |

| Density | 0.857 g/cm³ | [1] |

| Flash Point | 63.9°C | [1] |

| Vapor Pressure | 0.457 mmHg at 25°C | [1] |

| Refractive Index | 1.448 | [1] |

| LogP (Octanol/Water) | 2.792 | [1][4] |

| Water Solubility | log₁₀WS = -2.70 | [4] |

Spectroscopic Data Overview

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Data for this compound is available in spectral databases.[2][7]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can be used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.[2][3]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, a key feature for identifying ketones.[2][3]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of organic compounds like this compound.

Determination of Melting Point

The melting point is a critical indicator of a substance's purity. For a compound with a low melting point like this compound, a controlled cooling/heating apparatus is ideal.

Protocol using a Melting Point Apparatus:

-

Sample Preparation: If the sample is solid, a small amount is finely crushed and packed into a capillary tube to a height of 1-2 mm.[8][9] If liquid at room temperature, the sample can be induced to crystallize by cooling before loading.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.[10][11]

-

Heating and Observation: The apparatus is heated slowly, typically at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[11]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid are recorded. This range is the melting point. For pure compounds, this range is typically narrow (0.5-1.0°C).

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H18O | CID 136933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,6,6,-Tetramethylcyclohexanone [webbook.nist.gov]

- 4. 2,2,6,6,-Tetramethylcyclohexanone (CAS 1195-93-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound CAS#: 1195-93-3 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

Spectroscopic Profile of 2,2,6,6-Tetramethylcyclohexanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,6,6-tetramethylcyclohexanone (CAS No. 1195-93-3), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for data acquisition.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

| Atom | Chemical Shift (δ) ppm |

| C1 (C=O) | 217.9 |

| C2, C6 | 54.4 |

| C3, C5 | 39.0 |

| C4 | 17.8 |

| C(CH₃)₂ | 28.1 |

Source: J. B. Stothers, C. T. Tan, Can. J. Chem. 52, 308 (1974).[1]

¹H NMR Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O | ~1710 | Carbonyl stretch |

| C-H | ~2870-2960 | Alkane C-H stretch |

Note: The exact peak values can vary slightly depending on the sample preparation and measurement technique. The data is based on characteristic infrared absorption frequencies for cyclic ketones. The NIST WebBook lists the availability of an IR spectrum for this compound.[2]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154 | ~10 | [M]⁺ |

| 139 | ~20 | [M - CH₃]⁺ |

| 97 | ~30 | [M - C₄H₉]⁺ (loss of tert-butyl) |

| 83 | ~100 | [C₆H₁₁O]⁺ |

| 69 | ~40 | [C₅H₉]⁺ |

| 56 | ~85 | [C₄H₈]⁺ |

Source: NIST WebBook.[2]

Mass Spectrometry Fragmentation Pathway

The major fragmentation pathways of this compound under electron ionization are depicted below.

Caption: Proposed mass fragmentation pathway of this compound.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹³C NMR Spectroscopy Workflow

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is used. For ¹³C NMR, broadband proton decoupling is typically applied to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, a KBr pellet or a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr) can be prepared. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

IR Spectroscopy Workflow

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis. Direct insertion probes can also be used.

Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

MS Analysis Workflow

Caption: Workflow for GC-MS analysis.

References

An In-depth Technical Guide to 2,2,6,6-Tetramethylcyclohexanone (CAS Number: 1195-93-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1195-93-3, 2,2,6,6-tetramethylcyclohexanone. While this compound is well-characterized chemically, its biological and pharmacological properties remain largely unexplored. This document summarizes the existing chemical and physical data, outlines a detailed synthesis protocol, and proposes a strategic framework for the systematic evaluation of its potential as a pharmacologically active agent. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into this molecule.

Chemical and Physical Properties

This compound is a cyclic ketone with a molecular formula of C₁₀H₁₈O. Its structure is characterized by a cyclohexane (B81311) ring with a ketone functional group and four methyl groups at positions 2 and 6.

Identifiers and Descriptors

| Property | Value |

| IUPAC Name | 2,2,6,6-tetramethylcyclohexan-1-one |

| CAS Number | 1195-93-3 |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Canonical SMILES | CC1(CCCC(C1=O)(C)C)C |

| InChI | InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8(9)11/h5-7H2,1-4H3 |

| InChIKey | PLWBUOOIBTVSNN-UHFFFAOYSA-N |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Clear yellow liquid | [1] |

| Melting Point | 27.18 °C (estimate) | [1] |

| Boiling Point | 63-64 °C (15 mmHg) | [1] |

| Density | 0.9018 (estimate) | [1] |

| Refractive Index | 1.448 | [1] |

| Vapor Pressure | 0.457 mmHg at 25°C | [2] |

| Flash Point | 63.9°C | [2] |

Synthesis Protocol

While various synthetic routes may exist, a common approach to synthesizing sterically hindered cyclic ketones like this compound involves the exhaustive methylation of a suitable precursor. The following is a generalized protocol based on established organic chemistry principles.

Proposed Synthetic Pathway

References

An In-depth Technical Guide on the Molecular Structure of 2,2,6,6-Tetramethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6,6-Tetramethylcyclohexanone is a fascinating molecule for researchers in organic chemistry and drug development due to its unique structural features. The presence of four methyl groups on the cyclohexanone (B45756) ring introduces significant steric hindrance, which profoundly influences its reactivity and physical properties. This technical guide provides a comprehensive overview of the molecular structure of this compound, supported by spectroscopic data and a discussion of its synthesis.

Molecular Identity

Basic identification and structural information for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2,2,6,6-tetramethylcyclohexan-1-one[1] |

| CAS Number | 1195-93-3[1][2] |

| Molecular Formula | C₁₀H₁₈O[1][2] |

| Molecular Weight | 154.25 g/mol [1] |

| Canonical SMILES | CC1(CCCC(C1=O)(C)C)C |

| InChI | InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8(9)11/h5-7H2,1-4H3[1][2] |

Spectroscopic Data

The molecular structure of this compound has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹³C NMR spectrum of this compound has been reported and assigned, providing valuable insights into its structure.[2]

¹³C NMR Chemical Shifts

The ¹³C NMR spectral data for this compound are presented below. The assignments are based on the work of Stothers and Tan (1974).

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O (C1) | 219.4 |

| C(CH₃)₂ (C2, C6) | 49.5 |

| CH₂ (C3, C5) | 39.5 |

| CH₂ (C4) | 17.5 |

| CH₃ | 27.4 |

Solvent: CDCl₃

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons and their connectivity. Due to the high symmetry of the molecule, the ¹H NMR spectrum is relatively simple.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -CH₂- (C3, C5 positions) | ~1.7 | Multiplet | 4H |

| -CH₂- (C4 position) | ~1.6 | Multiplet | 2H |

| -CH₃ | ~1.1 | Singlet | 12H |

Predicted data based on typical values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typical for a saturated cyclic ketone.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1710 | C=O Stretch | Strong |

| ~2960-2870 | C-H Stretch (Alkyl) | Strong |

| ~1465 | C-H Bend (CH₂) | Medium |

| ~1375 | C-H Bend (CH₃) | Medium |

Data is based on typical values for saturated cyclohexanones.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Major Mass Spectral Fragments (Electron Ionization)

| m/z | Proposed Fragment | Relative Intensity |

| 154 | [M]⁺ | Moderate |

| 139 | [M - CH₃]⁺ | Moderate |

| 98 | [M - C₄H₈]⁺ (McLafferty rearrangement) | Strong |

| 83 | [C₅H₇O]⁺ | Strong |

| 56 | [C₄H₈]⁺ | High |

Data obtained from the NIST WebBook.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis of this compound

A common method for the synthesis of this compound is through the exhaustive methylation of cyclohexanone or a partially methylated cyclohexanone derivative. This process typically involves a strong base and a methylating agent.

Protocol: Exhaustive Methylation of 2,6-Dimethylcyclohexanone (B152311)

-

Enolate Formation: To a solution of 2,6-dimethylcyclohexanone in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (-78 °C), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The LDA will deprotonate the α-carbons to form the corresponding enolate.

-

Methylation: While maintaining the low temperature, add an excess of a methylating agent, such as methyl iodide (CH₃I). The enolate will act as a nucleophile and attack the methyl iodide, leading to the addition of methyl groups.

-

Workup: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the organic product with a suitable solvent like diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For the ¹³C spectrum, a proton-decoupled sequence is typically used.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system, which separates the compound from any impurities before it enters the ion source.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV to fragment the molecule.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Compare the fragmentation pattern to known fragmentation mechanisms for cyclic ketones.

Structural Analysis Workflow

The logical workflow for the structural elucidation of this compound, from basic information to detailed spectroscopic analysis, is depicted in the following diagram.

Conclusion

The molecular structure of this compound is well-defined by a combination of spectroscopic techniques. The steric bulk of the four methyl groups is a key feature that dictates its chemical and physical properties. This guide provides a foundational understanding of its structure, supported by key data and experimental considerations, to aid researchers in their scientific endeavors. Further studies, such as X-ray crystallography and computational analysis, could provide even deeper insights into the precise bond lengths, angles, and conformational dynamics of this intriguing molecule.

References

- 1. This compound | C10H18O | CID 136933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Asymmetric Reduction of Activated Alkenes by Pentaerythritol Tetranitrate Reductase: Specificity and Control of Stereochemical Outcome by Reaction Optimisation - PMC [pmc.ncbi.nlm.nih.gov]

2,2,6,6-Tetramethylcyclohexanone: A Technical Guide to a Sterically Hindered Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6,6-Tetramethylcyclohexanone is a fascinating molecule that serves as a cornerstone for understanding the principles of steric hindrance in organic chemistry. Its unique structure, with four methyl groups flanking the carbonyl group, profoundly influences its reactivity, making it an invaluable tool for studying reaction mechanisms and developing selective synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in modern organic synthesis.

Introduction

Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, is a fundamental concept in chemistry. This compound stands out as a classic example of a sterically hindered ketone. The four methyl groups in the alpha-positions to the carbonyl group create a congested environment, significantly shielding the carbonyl carbon from nucleophilic attack. This steric congestion dictates the ketone's reactivity, often leading to unusual or highly selective outcomes in common carbonyl reactions. Understanding the behavior of this ketone provides critical insights for chemists aiming to control the stereochemistry and regioselectivity of their reactions, particularly in the synthesis of complex molecules relevant to drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its use in a research setting. The following tables summarize key data for the ketone and its corresponding alcohol, 2,2,6,6-tetramethylcyclohexanol.

Table 1: Physical and Chemical Properties

| Property | This compound | 2,2,6,6-Tetramethylcyclohexanol |

| Molecular Formula | C₁₀H₁₈O[1][2] | C₁₀H₂₀O[3] |

| Molecular Weight | 154.25 g/mol [1][4] | 156.27 g/mol [3] |

| CAS Number | 1195-93-3[1][2] | 6948-41-0[3] |

| Boiling Point | 63-64 °C at 15 mmHg | Not available |

| Melting Point | 27.18 °C (estimate) | Not available |

| Density | 0.857 g/cm³ | Not available |

| Refractive Index | 1.448 | Not available |

Table 2: Spectroscopic Data

| Spectroscopy | This compound | 2,2,6,6-Tetramethylcyclohexanol |

| ¹H NMR (CDCl₃) | δ 1.12 (s, 12H) | Not available |

| ¹³C NMR (CDCl₃) | δ 14.5, 25.5, 37.2, 45.2, 214.4 | Not available |

| IR (Gas Phase) | Carbonyl (C=O) stretch prominent. | O-H stretch prominent. |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 154.[2] | Molecular ion peak (M⁺) at m/z 156. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding secondary alcohol, 2,2,6,6-tetramethylcyclohexanol.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Oxidation of 2,2,6,6-Tetramethylcyclohexanol

This protocol is adapted from the general procedure for the oxidation of secondary alcohols.

Materials:

-

2,2,6,6-Tetramethylcyclohexanol

-

Pyridinium (B92312) chlorochromate (PCC) or Sodium hypochlorite (B82951) solution (bleach) and acetic acid

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,6,6-tetramethylcyclohexanol (1.0 eq) in dichloromethane.

-

Oxidation with PCC: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The mixture will turn dark. Stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Alternative Green Oxidation: Alternatively, dissolve the alcohol in acetic acid. Cool the solution in an ice bath and add sodium hypochlorite solution dropwise, maintaining the temperature below 35°C. Stir for 1-2 hours after the addition is complete.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts (if using PCC). If using the bleach method, neutralize the excess oxidant with sodium bisulfite solution and extract the product with diethyl ether.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reactivity and Key Reactions

The steric hindrance in this compound governs its reactivity in several key classes of carbonyl reactions.

Nucleophilic Addition Reactions

The bulky methyl groups significantly hinder the approach of nucleophiles to the carbonyl carbon. This makes nucleophilic addition reactions much slower compared to less hindered ketones like cyclohexanone.

Caption: Steric hindrance in nucleophilic addition.

Reduction of this compound with hydride reagents like sodium borohydride (B1222165) (NaBH₄) is possible but proceeds slower than with unhindered ketones.

Table 3: Reduction of Cyclohexanones

| Ketone | Reagent | Product | Relative Rate |

| Cyclohexanone | NaBH₄ | Cyclohexanol | Fast |

| This compound | NaBH₄ | 2,2,6,6-Tetramethylcyclohexanol | Slow |

Experimental Protocol: Reduction with Sodium Borohydride

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol (B129727) or ethanol (B145695) in a flask and cool in an ice bath.

-

Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-3 hours.

-

Workup: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the product with diethyl ether.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the product alcohol.

The reaction of Grignard reagents with this compound is highly sensitive to the steric bulk of the Grignard reagent. Smaller Grignard reagents like methylmagnesium bromide can add to the carbonyl, but bulkier reagents may lead to enolization or no reaction.

Enolate Formation and Alkylation

Due to the presence of alpha-protons, this compound can form an enolate. However, the extreme steric hindrance around the alpha-carbons makes deprotonation challenging. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is necessary. Since both alpha-carbons are equivalent, only one enolate is formed.

Caption: Enolate formation and alkylation workflow.

Experimental Protocol: Enolate Formation and Alkylation

-

LDA Preparation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (B44863) (1.1 eq) in anhydrous THF and cool to -78°C. Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes.

-

Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78°C. Stir for 1-2 hours.

-

Alkylation: Add an electrophile, such as methyl iodide (1.2 eq), to the enolate solution at -78°C and allow the reaction to slowly warm to room temperature.

-

Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Purify the product by flash column chromatography.

Table 4: Alkylation of this compound Enolate

| Electrophile | Product | Reported Yield |

| Methyl triflate (MeOTf) | 2,2,6,6-Tetramethyl-2-methylcyclohexanone | 98% |

Wittig Reaction

The Wittig reaction provides a method to convert ketones into alkenes. With sterically hindered ketones like this compound, the reaction is challenging but can be achieved, particularly with less sterically demanding ylides such as methylenetriphenylphosphorane.

Caption: The Wittig reaction of a hindered ketone.

Experimental Protocol: Wittig Olefination

-

Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF. Cool to 0°C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.0 eq). Stir at room temperature for 1 hour to form the ylide.

-

Reaction with Ketone: Cool the ylide solution to 0°C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with water and extract the product with pentane.

-

Purification: The triphenylphosphine oxide byproduct can be challenging to remove. Purification is typically achieved by column chromatography.

Applications in Synthesis

While its own reactivity is limited by steric hindrance, this compound and its derivatives have found important applications in organic synthesis:

-

Probing Reaction Mechanisms: Its hindered nature makes it an excellent substrate to study the steric and electronic effects in carbonyl reactions.

-

Precursor to TEMPO: this compound can be converted to 2,2,6,6-tetramethylpiperidine, which is the precursor to the widely used stable radical oxidant, TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl).

-

As a Bulky Protecting Group: The tetramethylcyclohexyl scaffold can be used to introduce a sterically demanding group in a molecule to direct subsequent reactions to other, less hindered sites.

Conclusion

This compound is more than just a simple ketone; it is a powerful tool for chemical education and research. Its pronounced steric hindrance provides a clear and tangible example of how molecular architecture dictates chemical reactivity. For researchers in organic synthesis and drug development, a thorough understanding of the principles demonstrated by this molecule is invaluable for the rational design of synthetic routes and the development of selective chemical transformations. The data and protocols presented in this guide offer a solid foundation for further exploration and application of this unique and informative chemical compound.

References

- 1. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2,6,6-Tetramethylcyclohexanol | C10H20O | CID 244676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H18O | CID 136933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,6,6,-Tetramethylcyclohexanone (CAS 1195-93-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 2,2,6,6-Tetramethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6,6-Tetramethylcyclohexanone is a symmetrically substituted cyclic ketone characterized by significant steric hindrance around its carbonyl group. The four methyl groups in the alpha-positions to the carbonyl create a sterically congested environment that profoundly influences its reactivity. This technical guide provides a comprehensive overview of the chemical behavior of the carbonyl group in this unique molecule, with a focus on nucleophilic addition, enolate formation, and reduction reactions. Due to the limited availability of specific quantitative data for this compound, this guide will leverage data from analogous sterically hindered ketones to provide a comparative analysis of its reactivity.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.[1][2][3][4][5][6]

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| CAS Number | 1195-93-3 |

| Appearance | Solid |

| Boiling Point | 63-64 °C (at 15 mmHg) |

| Melting Point | 27.18 °C (estimate) |

| Density | 0.857 g/cm³ |

| Refractive Index | 1.448 |

| ¹³C NMR (CDCl₃, ppm) | δ 217.9 (C=O), 49.5 (C2, C6), 38.9 (C3, C5), 28.5 (CH₃), 17.8 (C4) |

| ¹H NMR (CDCl₃, ppm) | δ 1.65 (t, 4H, J=6.6 Hz, H3, H5), 1.15 (s, 12H, CH₃), 1.51 (m, 2H, H4) |

| IR (cm⁻¹) | ~1710 (C=O stretch) |

Reactivity of the Carbonyl Group

The reactivity of the carbonyl group in this compound is dominated by the severe steric hindrance imposed by the four alpha-methyl groups. This steric shield significantly impedes the approach of nucleophiles to the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group of this compound is generally sluggish compared to less hindered ketones. The bulky methyl groups on the adjacent quaternary carbons create a formidable barrier to the incoming nucleophile.

Logical Relationship: Factors Influencing Nucleophilic Addition

Caption: Factors governing the low reactivity of this compound in nucleophilic addition reactions.

Reactions with powerful nucleophiles such as Grignard reagents and organolithiums are significantly hindered. While these reactions are common for less substituted cyclohexanones, with this compound, they often require harsh conditions and may result in low yields or fail to proceed altogether. In some cases, enolization by the basic organometallic reagent can become a competing side reaction.

Enolate Formation

Despite the hindrance at the carbonyl carbon, the alpha-protons in this compound are not present, therefore enolate formation can only occur if there are protons on the gamma-carbon. However, for the purpose of illustrating the principles of kinetic versus thermodynamic enolate control in sterically hindered systems, we will consider a related ketone, 2,2,6-trimethylcyclohexanone.

In unsymmetrical ketones, the regioselectivity of enolate formation is governed by a choice between kinetic and thermodynamic control.

-

Kinetic Enolate: Formed by the removal of the most accessible (least sterically hindered) proton. This is favored by strong, bulky, non-nucleophilic bases (e.g., LDA) at low temperatures.

-

Thermodynamic Enolate: The more stable enolate, typically with the more substituted double bond. Its formation is favored by weaker bases at higher temperatures, allowing for equilibrium to be established.

Diagram: Kinetic vs. Thermodynamic Enolate Formation

Caption: Pathways for kinetic and thermodynamic enolate formation from a hindered cyclohexanone.

Reduction of the Carbonyl Group

The reduction of the carbonyl group in this compound to the corresponding alcohol, 2,2,6,6-tetramethylcyclohexanol, can be achieved using powerful reducing agents. However, the steric hindrance slows down the rate of reduction compared to unhindered ketones.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)

A representative, though generalized, protocol for the reduction of a sterically hindered ketone like this compound is as follows:

-

Setup: A dry, inert-atmosphere reaction vessel (e.g., a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under nitrogen) is charged with a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Reagent Addition: A solution of lithium aluminum hydride (LAH) in the same anhydrous solvent is added dropwise to the ketone solution at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

Quenching: The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water.

-

Workup: The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2,2,6,6-tetramethylcyclohexanol can be purified by distillation or recrystallization.

Workflow: Reduction of this compound

Caption: Experimental workflow for the reduction of this compound.

Wittig Reaction

The Wittig reaction, which converts ketones to alkenes, is also significantly affected by the steric hindrance in this compound. The formation of the oxaphosphetane intermediate is sterically demanding. Consequently, the reaction is expected to be slow and may require more reactive (less stabilized) ylides and elevated temperatures to proceed at a reasonable rate.

Conclusion

The reactivity of the carbonyl group in this compound is fundamentally dictated by the severe steric hindrance imposed by the four alpha-methyl groups. This structural feature significantly retards the rates of nucleophilic addition, reduction, and Wittig reactions. While this low reactivity can be a challenge in synthesis, it can also be exploited to achieve selective transformations in more complex molecules where a less hindered ketone might react preferentially. Understanding the interplay of steric effects and reaction conditions is crucial for predicting and controlling the chemical behavior of this and other sterically encumbered ketones in research and development.

References

- 1. This compound | C10H18O | CID 136933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,6,6,-Tetramethylcyclohexanone [webbook.nist.gov]

- 3. 2,2,6,6,-Tetramethylcyclohexanone (CAS 1195-93-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound CAS#: 1195-93-3 [m.chemicalbook.com]

An In-depth Technical Guide on the Thermal Stability of 2,2,6,6-Tetramethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scholarly literature and public databases lack specific experimental data on the thermal stability of 2,2,6,6-tetramethylcyclohexanone. This guide, therefore, presents a theoretical framework based on established principles of organic chemistry and data from analogous compounds. The experimental protocols provided are generalized best practices for the techniques discussed.

Introduction

This compound is a cyclic ketone characterized by a high degree of steric hindrance around the carbonyl group due to the presence of four methyl substituents on the α-carbons. This significant structural feature is anticipated to profoundly influence its thermal stability and decomposition pathways. Understanding the thermal behavior of such molecules is critical in drug development and chemical synthesis, where thermal stress can impact purity, stability, and safety. This document provides a theoretical assessment of the thermal stability of this compound, including postulated decomposition pathways and standard experimental methodologies for its evaluation.

Theoretical Thermal Stability and Decomposition Pathways

In the absence of specific experimental data, the thermal decomposition of this compound is predicted to proceed through pathways that accommodate its unique structural features, particularly the quaternary α-carbons.

Steric Hindrance Effects

The bulky tert-butyl groups flanking the carbonyl functionality sterically hinder intermolecular reactions, potentially leading to a higher onset temperature for decomposition compared to less substituted cyclohexanones. However, this steric strain can also promote specific intramolecular reactions that relieve this strain upon heating.

Postulated Decomposition Pathway: α-Cleavage (Norrish Type I-like)

The most plausible thermal decomposition pathway for this compound is initiated by the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. This is analogous to the Norrish Type I reaction in photochemistry. The presence of quaternary α-carbons makes this bond susceptible to cleavage due to the formation of a relatively stable tertiary alkyl radical and an acyl radical.

The key steps are likely:

-

Initiation (α-Cleavage): Thermal energy input leads to the homolytic cleavage of the C1-C2 (or C1-C6) bond, forming a diradical intermediate.

-

Decarbonylation: The resulting acyl radical can subsequently lose a molecule of carbon monoxide (CO) to form a more stable alkyl radical.

-

Intramolecular Rearrangement/Elimination: The resulting diradical can undergo various rearrangements. A likely pathway involves hydrogen abstraction to form an unsaturated hydrocarbon.

-

Fragmentation: The intermediate radicals can undergo further fragmentation to yield smaller, more stable molecules.

A simplified representation of this postulated pathway is illustrated below.

Solubility of 2,2,6,6-Tetramethylcyclohexanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,2,6,6-tetramethylcyclohexanone, a sterically hindered cyclic ketone, in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a qualitative understanding of its expected solubility based on the general behavior of similar ketones. Furthermore, it offers detailed experimental protocols for determining solubility, which can be employed by researchers to generate precise quantitative data. These methodologies include the widely used shake-flask method coupled with gravimetric analysis or UV/Vis spectrophotometry.

Qualitative Solubility Profile

This compound possesses a polar carbonyl group, which allows for dipole-dipole interactions with polar solvents. However, the molecule also has a significant nonpolar hydrocarbon structure due to the cyclohexyl ring and four methyl groups. This substantial nonpolar character suggests that it will be readily soluble in nonpolar and moderately polar organic solvents. As the carbon chain length of a ketone increases, its solubility in water decreases, while its solubility in organic solvents generally increases.[1][3] Therefore, it is anticipated that this compound will exhibit good solubility in common organic solvents such as:

-

Alcohols (e.g., methanol, ethanol)

-

Ketones (e.g., acetone)

-

Ethers (e.g., diethyl ether)

-

Esters (e.g., ethyl acetate)

-

Aprotic polar solvents (e.g., dimethylformamide, dimethyl sulfoxide)

-

Halogenated hydrocarbons (e.g., dichloromethane)

-

Aromatic hydrocarbons (e.g., toluene)

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methods can be utilized. The following section details the protocols for two common and reliable techniques.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5] It involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the solute in that solution.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.[5]

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[5][6] A mechanical shaker or orbital incubator can be used for this purpose.[5] The temperature should be carefully controlled as solubility is temperature-dependent.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.[7] Alternatively, the solution can be centrifuged to pellet the excess solid before taking a sample of the clear supernatant.[5]

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the filtered supernatant can be determined using various analytical techniques, with gravimetric analysis and UV/Vis spectrophotometry being common choices.

-

Gravimetric Analysis

Gravimetric analysis is a straightforward method for determining the concentration of a non-volatile solute in a saturated solution.

Methodology:

-

Sample Preparation:

-

Accurately weigh an empty, clean, and dry container (e.g., an evaporating dish or a small beaker).

-

Transfer a precise volume or weight of the filtered saturated solution into the pre-weighed container.

-

Reweigh the container with the solution to determine the exact mass of the solution.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the solution. This can be done in a fume hood at room temperature or by gentle heating in an oven or on a hot plate. The temperature should be kept below the boiling point of the solute to avoid any loss of the compound.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute.

-

The mass of the dissolved this compound is the final mass of the container minus the initial mass of the empty container.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.

-

UV/Vis Spectrophotometry

If this compound exhibits a chromophore that absorbs in the UV-visible range, spectrophotometry can be a rapid and sensitive method for concentration determination.[8]

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[8]

-

-

Sample Analysis:

-

Take the filtered saturated solution and dilute it with a known factor using the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

-

Concentration Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample from its absorbance.[9]

-

Multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by either gravimetric analysis or UV/Vis spectrophotometry.

Caption: Experimental workflow for solubility determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

Synthetic Pathways to 2,2,6,6-Tetramethylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic routes for obtaining 2,2,6,6-tetramethylcyclohexanone, a key building block in organic synthesis. The document details the primary synthetic strategies, presents quantitative data in a comparative format, and provides detailed experimental protocols for key reactions.

Introduction

This compound is a symmetrically substituted cyclic ketone of significant interest in the synthesis of complex organic molecules and as a precursor for various chemical entities. Its sterically hindered nature, arising from the four methyl groups flanking the carbonyl group, imparts unique reactivity and stability to the molecule and its derivatives. The efficient synthesis of this compound is crucial for its application in research and development. The primary and most established route to this compound involves the exhaustive methylation of cyclohexanone (B45756) or its partially methylated precursors. A potential, though less direct, alternative route could arise from the complex condensation reactions of acetone (B3395972).

Principal Synthetic Routes

The synthesis of this compound predominantly relies on the principles of enolate chemistry, specifically the repeated alkylation of cyclohexanone.

Exhaustive Methylation of Cyclohexanone and its Derivatives

The most direct and widely recognized method for the synthesis of this compound is the exhaustive methylation of cyclohexanone or, more practically, 2,6-dimethylcyclohexanone (B152311). This strategy involves the sequential introduction of methyl groups at the α-positions to the carbonyl group.

The overall transformation can be visualized as a two-step process starting from the readily available 2,6-dimethylcyclohexanone:

Caption: Stepwise methylation of 2,6-dimethylcyclohexanone.

This process relies on the formation of an enolate anion by a strong, non-nucleophilic base, followed by quenching with a methylating agent. Strong bases such as lithium diisopropylamide (LDA) are essential to ensure complete deprotonation and prevent self-condensation side reactions. Methyl iodide is a common and effective methylating agent for this transformation.

A key publication by Chaumont-Olive, P. et al. provides a detailed procedure for the synthesis of the intermediate, 2,2,6-trimethylcyclohexanone, which serves as a crucial step towards the desired tetramethylated product. The principles and procedures outlined can be logically extended for the final methylation step.

Synthesis from Acetone Condensation Products (Hypothetical)

While not a well-established direct route, the complex self-condensation of acetone in the presence of catalysts can lead to a variety of cyclic ketones, including isophorone (B1672270). Under specific conditions, it is conceivable that further reactions could lead to more highly substituted cyclohexanone derivatives. The reaction network for isophorone synthesis is known to produce a range of products, including the heterocyclic compound 2,2,6,6-tetramethylpyran-4-one, highlighting the potential for forming tetramethylated cyclic structures from acetone. However, a direct and high-yielding synthesis of this compound from acetone or its simple condensation products has not been prominently reported in the literature, suggesting that this route may be less efficient and harder to control than the exhaustive methylation approach.

Caption: Potential, less direct route from acetone.

Quantitative Data Summary

The following table summarizes the quantitative data for the key methylation step in the synthesis of a highly methylated cyclohexanone, based on the procedure for 2,2,6-trimethylcyclohexanone, which is a direct precursor and employs the same synthetic methodology.

| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,6-Dimethylcyclohexanone | 2,2,6-Trimethylcyclohexanone | 1. LDA 2. CH₃I | THF | -78 to rt | 2.5 | 90 | Chaumont-Olive, P. et al. |

Detailed Experimental Protocols

The following protocols are based on established procedures for the alkylation of cyclohexanone derivatives and are presented in a format consistent with high-quality synthetic chemistry publications.

Synthesis of 2,2,6-Trimethylcyclohexanone from 2,6-Dimethylcyclohexanone

This procedure is adapted from the work of Chaumont-Olive, P. et al. and details the synthesis of the direct precursor to the target molecule. The same conditions can be applied to the subsequent methylation of 2,2,6-trimethylcyclohexanone to yield the final product.

Materials:

-

2,6-Dimethylcyclohexanone

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297) (EtOAc)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Septa

-

Nitrogen or Argon inert atmosphere setup

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

A solution of diisopropylamine (1.5 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere of nitrogen or argon.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.5 equivalents) is added dropwise via syringe, and the mixture is stirred at -78 °C for 30 minutes to generate the lithium diisopropylamide (LDA) solution.

-

A solution of 2,6-dimethylcyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

-

Methyl iodide (1.5 equivalents) is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to stir at -78 °C for 1 hour and then warmed to room temperature and stirred for an additional 1.5 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is separated and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, 2,2,6-trimethylcyclohexanone, is obtained as a yellowish liquid (90% yield) and can be used in the next step without further purification.

Synthesis of this compound from 2,2,6-Trimethylcyclohexanone

The procedure for the final methylation step is analogous to the one described in section 4.1, using 2,2,6-trimethylcyclohexanone as the starting material.

Procedure:

-

Follow the same procedure as in 4.1, substituting 2,6-dimethylcyclohexanone with 2,2,6-trimethylcyclohexanone (1.0 equivalent).

-

The amounts of LDA (1.5 equivalents) and methyl iodide (1.5 equivalents) should be adjusted based on the molar quantity of the starting trimethylated ketone.

-

The workup and isolation procedure remains the same.

-

The final product, this compound, can be purified by distillation or chromatography if necessary.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships in the synthesis of this compound.

An In-depth Technical Guide to 2,2,6,6-Tetramethylcyclohexanone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the sterically hindered ketone, 2,2,6,6-tetramethylcyclohexanone. This compound, while a seemingly simple cyclic ketone, holds significance in the study of steric effects and as a potential building block in organic synthesis. This document details its historical context, key synthetic methodologies with experimental protocols, and its physicochemical properties. Particular attention is given to the evolution of its synthesis, reflecting broader trends in synthetic organic chemistry.

Introduction

This compound, a colorless to pale yellow liquid, is a fascinating molecule for both theoretical and practical exploration in organic chemistry. Its structure, featuring four methyl groups flanking a carbonyl group, imparts significant steric hindrance, which in turn governs its reactivity and physical properties. This high degree of substitution prevents enolization, making it a classic example of a non-enolizable ketone. Understanding the history of its synthesis provides a lens through which to view the development of synthetic strategies for creating sterically congested molecules. While direct applications in drug development are not extensively documented, its structural motif appears in various complex molecules, highlighting its potential as a synthetic intermediate.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in readily available literature, suggesting it may have been prepared as part of broader studies on sterically hindered ketones without being the primary focus of early publications. The intellectual lineage of its synthesis, however, can be traced back to the early 20th century with the development of reactions to form and cleave carbon-carbon bonds in non-enolizable ketones.

A key historical reaction in this context is the Haller-Bauer reaction , discovered by Albin Haller and E. Bauer in 1908.[1] This reaction involves the cleavage of a non-enolizable ketone with a strong base, such as sodium amide, to yield a carboxylic acid amide and a hydrocarbon.[1] The study of such reactions necessitated the synthesis of various sterically hindered ketones to probe the scope and mechanism of these transformations.

While earlier, less direct methods may exist, a significant development in the accessible synthesis of this compound was reported in 1978 by C. G. Screttas and M. Micha-Screttas in The Journal of Organic Chemistry. Their work provided a "convenient one-step synthesis," which made the compound more readily available for study.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and use in further synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [2] |

| Molecular Weight | 154.25 g/mol | [2] |

| CAS Number | 1195-93-3 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 63-64 °C at 15 mmHg | [3] |

| Refractive Index (n_D^20) | 1.448 | |

| IUPAC Name | 2,2,6,6-tetramethylcyclohexan-1-one | [2] |

Spectroscopic data is critical for the unambiguous identification of this compound. Key spectral features are summarized in Table 2.

| Spectroscopic Data | Key Features |

| ¹³C NMR | Resonances consistent with a symmetrical tetramethyl-substituted cyclohexanone (B45756) ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 154.25. |

| Infrared (IR) Spectroscopy | Strong carbonyl (C=O) stretching absorption characteristic of a cyclohexanone. |

Key Synthetic Protocols

The synthesis of this compound has evolved, with the 1978 method by Screttas and Micha-Screttas being a notable advancement for its convenience.

Synthesis from Phorone and Methyllithium (B1224462) (Screttas and Micha-Screttas, 1978)

This procedure represents a significant improvement in the synthesis of this compound, providing a straightforward one-step method.

Reaction Scheme:

Figure 1: Synthesis of this compound from Phorone.

Experimental Protocol:

-

Reaction Setup: A solution of phorone (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Methyllithium: The solution is cooled to -15 °C. An ethereal solution of methyllithium (at least 4 equivalents) is added dropwise to the stirred solution of phorone, maintaining the temperature below -10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure the completion of the reaction.

-

Workup: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Applications in Organic Synthesis and Drug Development

The high degree of steric hindrance in this compound makes it a useful substrate for studying reaction mechanisms where steric factors play a dominant role. Its lack of enolizable protons also makes it a valuable starting material when reactions sensitive to enolization are desired.

While direct incorporation of the intact this compound moiety into final drug products is not widely reported, the cyclohexanone scaffold itself is a common feature in many bioactive molecules and natural products. The synthesis of highly substituted cyclohexanone derivatives is an active area of research in medicinal chemistry. For instance, various substituted cyclohexanones have been investigated for their potential as anticancer agents.

The principles learned from the synthesis and reactivity of sterically hindered ketones like this compound are applicable to the construction of complex molecular architectures found in pharmaceuticals. The challenges associated with introducing functionality in a sterically congested environment are frequently encountered in the total synthesis of natural products and the development of novel therapeutic agents.

Logical Workflow for Investigating Bioactivity of Cyclohexanone Derivatives:

Figure 2: Drug Discovery Workflow for Cyclohexanone-based Compounds.

Conclusion

This compound serves as an important case study in the synthesis and properties of sterically hindered molecules. While its direct application in drug development is not prominent, the synthetic challenges it presents and the methodologies developed to overcome them have broader implications for the synthesis of complex organic molecules. The historical progression of its synthesis from classical reactions to more convenient modern methods mirrors the advancement of organic synthesis as a field. This technical guide provides a foundational understanding of this unique ketone for researchers and professionals in the chemical and pharmaceutical sciences.

References

Theoretical and Computational Deep Dive into 2,2,6,6-Tetramethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6,6-Tetramethylcyclohexanone is a fascinating molecule whose rigid structure, dictated by the presence of four gem-dimethyl groups, presents unique stereochemical and reactive properties. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this ketone. By leveraging data from analogous systems and established computational methodologies, we explore its conformational landscape, spectroscopic signatures, and potential reaction pathways. This document serves as a valuable resource for researchers interested in the fundamental properties of sterically hindered cyclohexanones and their potential applications in medicinal chemistry and materials science.

Physicochemical and Computed Properties

A foundational understanding of this compound begins with its fundamental physicochemical properties. These values, sourced from established chemical databases and computational models, provide a quantitative starting point for further investigation.[1][2]

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₁₈O | PubChem[1] | |

| Molecular Weight | 154.25 | g/mol | PubChem[1] |

| IUPAC Name | 2,2,6,6-tetramethylcyclohexan-1-one | ||

| CAS Number | 1195-93-3 | ||

| Exact Mass | 154.135765193 | Da | PubChem[1] |

| Normal Boiling Point (Tboil) | 511.38 | K | Cheméo (Joback Calculated)[2] |

| Normal Melting Point (Tfus) | 321.62 | K | Cheméo (Joback Calculated)[2] |

| Enthalpy of Vaporization (ΔvapH°) | 39.92 | kJ/mol | Cheméo (Joback Calculated)[2] |

| Enthalpy of Fusion (ΔfusH°) | 1.48 | kJ/mol | Cheméo (Joback Calculated)[2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -83.51 | kJ/mol | Cheméo (Joback Calculated)[2] |

| Standard Enthalpy of Formation (gas) (ΔfH°gas) | -322.97 | kJ/mol | Cheméo (Joback Calculated)[2] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.792 | Cheméo (Crippen Calculated)[2] |

Conformational Analysis

The primary conformations to consider are the chair, boat, and twist-boat forms. The significant steric strain imposed by the gem-dimethyl groups at the C2 and C6 positions is expected to destabilize conformations that bring these groups into close proximity.

A logical workflow for a comprehensive conformational analysis is depicted below.

References

- 1. This compound | C10H18O | CID 136933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,6,6,-Tetramethylcyclohexanone (CAS 1195-93-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Synthetic Versatility of 2,2,6,6-Tetramethylcyclohexanone: A Technical Guide for Researchers

An In-depth Exploration of a Sterically Hindered Ketone for Advanced Research Applications

Introduction: 2,2,6,6-Tetramethylcyclohexanone is a fascinating and sterically hindered cyclic ketone that presents both unique challenges and opportunities in chemical synthesis and broader research applications. Its bulky tetramethyl substitution pattern adjacent to the carbonyl group governs its reactivity, making it a valuable building block for the construction of complex molecular architectures and a subject of interest in mechanistic studies. This technical guide provides a comprehensive overview of the potential research applications of this compound, detailing its physicochemical properties, synthetic routes, and reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in research. The following tables summarize key quantitative data for this compound.[1]

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 | g/mol |

| CAS Number | 1195-93-3 | |

| IUPAC Name | 2,2,6,6-tetramethylcyclohexan-1-one | |

| Density | 0.88 | g/cm³ |

| Boiling Point | 189-191 | °C |

| Melting Point | 33-36 | °C |

| Flash Point | 68 | °C |

| Refractive Index | 1.459 |

Table 1: Physical Properties of this compound

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃) | δ 1.70 (t, J=6.7 Hz, 2H), 1.30 (m, 4H), 1.10 (s, 12H) |

| ¹³C NMR (CDCl₃) | δ 217.5, 55.5, 39.5, 27.0, 17.5 |

| IR (neat) | 2950, 1700 (C=O), 1460, 1370 cm⁻¹ |

| Mass Spectrum (EI) | m/z 154 (M⁺), 139, 97, 83, 69, 55 |

Table 2: Spectroscopic Data of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often starting from commercially available precursors. A common approach involves the exhaustive methylation of cyclohexanone (B45756) or related derivatives.

Experimental Protocol: Exhaustive Methylation of Cyclohexanone

This protocol describes a general procedure for the synthesis of this compound via exhaustive methylation of cyclohexanone.

Materials:

-

Cyclohexanone

-

Methyl iodide (CH₃I)

-

Strong base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA))

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend the strong base (e.g., 4.4 equivalents of NaH) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Add methyl iodide (4.4 equivalents) dropwise to the reaction mixture. A significant exotherm may be observed.

-

After the addition of methyl iodide, heat the reaction mixture to reflux and maintain for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to afford this compound.

Research Applications

The steric hindrance imparted by the four methyl groups in this compound significantly influences its reactivity, making it a valuable tool in various research domains.

Organic Synthesis: A Sterically Hindered Building Block

This compound serves as a unique starting material for the synthesis of sterically encumbered molecules. Its carbonyl group can undergo a range of transformations, albeit often requiring more forcing conditions compared to less hindered ketones.

The Wittig reaction provides a classic method for the conversion of ketones to alkenes. With sterically hindered ketones like this compound, the reaction can be challenging, but successful olefination can be achieved, typically with non-stabilized ylides.

Experimental Protocol: Wittig Olefination of this compound

Materials:

-

Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hexane

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base (1.05 equivalents) portion-wise.

-

Allow the resulting ylide solution (typically a yellow to orange color) to stir at room temperature for 1-2 hours.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the ketone solution to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with hexane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent. The triphenylphosphine oxide byproduct can often be removed by crystallization from a nonpolar solvent or by column chromatography.

The addition of organometallic reagents like Grignard or organolithium reagents to this compound can be used to synthesize sterically hindered tertiary alcohols. Due to the steric hindrance, enolization can be a competing side reaction.

Experimental Protocol: Grignard Addition to this compound

Materials:

-

Magnesium turnings

-

Alkyl or aryl halide (R-X)

-

Anhydrous diethyl ether or THF

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Prepare the Grignard reagent by reacting magnesium turnings with the alkyl or aryl halide in anhydrous ether under an inert atmosphere.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous ether.

-

Cool the ketone solution to 0 °C and slowly add the freshly prepared Grignard reagent (1.2 equivalents) via a dropping funnel.

-